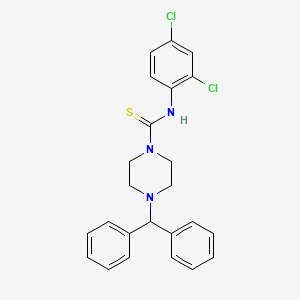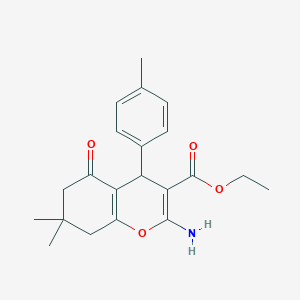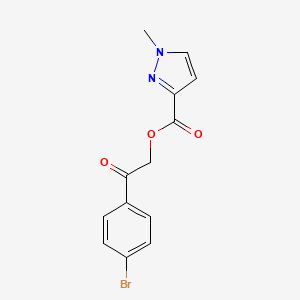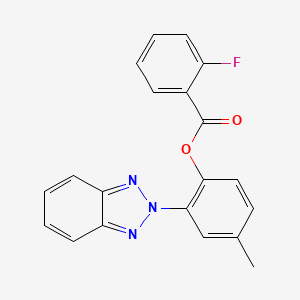![molecular formula C27H18N6O4 B10876882 2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10876882.png)
2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Synthesis of the Oxadiazole Ring: This can be carried out by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzotriazole and oxadiazole intermediates through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzotriazole and oxadiazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions often involve strong bases or acids, depending on the type of substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine derivative.
Substitution: Products vary widely depending on the substituents introduced.
Applications De Recherche Scientifique
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFIDE
Uniqueness
- Structural Features : The presence of both benzotriazole and oxadiazole rings in the same molecule is unique.
- Functional Properties : Its ability to undergo diverse chemical reactions and its potential applications in multiple fields make it distinct from similar compounds.
Propriétés
Formule moléculaire |
C27H18N6O4 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
2-[4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H18N6O4/c1-17-11-13-24(22(15-17)32-30-20-9-5-6-10-21(20)31-32)36-25-14-12-19(16-23(25)33(34)35)27-29-28-26(37-27)18-7-3-2-4-8-18/h2-16H,1H3 |
Clé InChI |
ICGQMUYIVSTASS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])N5N=C6C=CC=CC6=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)

![Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)

![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)

![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![(4Z)-5-methyl-2-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876857.png)


![4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10876869.png)

